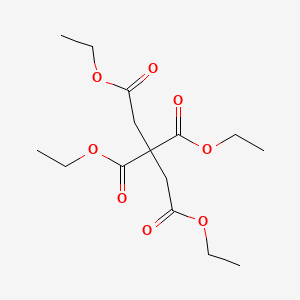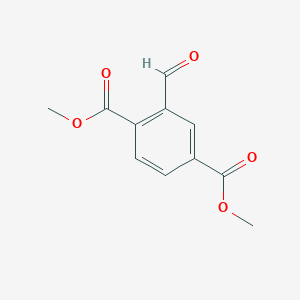
Dimethyl 2-formylterephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-formylterephthalate is an organic compound with the molecular formula C10H8O5. It is a derivative of terephthalic acid, where two of the carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a formyl group. This compound is a white crystalline solid and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-formylterephthalate can be synthesized through several methods. One common method involves the formylation of dimethyl terephthalate using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the oxidation of dimethyl 2-methylterephthalate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-formylterephthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate, resulting in dimethyl terephthalate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dimethyl terephthalate.
Reduction: Dimethyl 2-hydroxymethylterephthalate.
Substitution: Various amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-formylterephthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polyesters and resins.
Wirkmechanismus
The mechanism of action of dimethyl 2-formylterephthalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester groups can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increases the electrophilicity of the formyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl terephthalate: Lacks the formyl group and is used primarily in the production of polyethylene terephthalate (PET).
Dimethyl phthalate: Contains ester groups on the ortho positions of the benzene ring and is used as a plasticizer.
Uniqueness
Dimethyl 2-formylterephthalate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other dimethyl esters of terephthalic acid. This makes it a valuable intermediate in organic synthesis, offering pathways to a variety of functionalized aromatic compounds.
Eigenschaften
Molekularformel |
C11H10O5 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
dimethyl 2-formylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-6H,1-2H3 |
InChI-Schlüssel |
FERDJLRBMVPYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
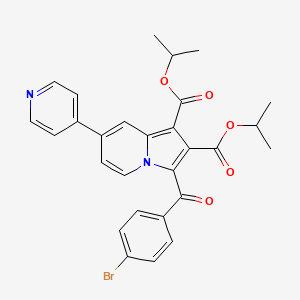
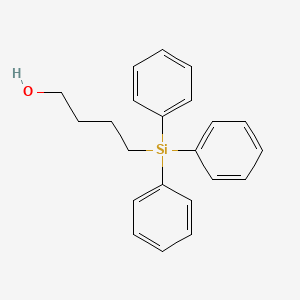
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
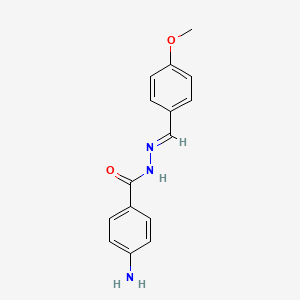

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
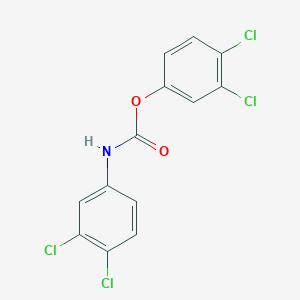

![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)

